molecular formula C29H62N2O B14626876 1,3-Bis[dodecyl(methyl)amino]propan-2-ol CAS No. 58293-43-9

1,3-Bis[dodecyl(methyl)amino]propan-2-ol

Cat. No.: B14626876
CAS No.: 58293-43-9
M. Wt: 454.8 g/mol
InChI Key: ZYNJAJILKDMHLO-UHFFFAOYSA-N
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Description

1,3-Bis[dodecyl(methyl)amino]propan-2-ol is a specialty amino alcohol of interest for research and development in organic synthesis and materials science. Compounds of this class, which feature a central propan-2-ol group flanked by tertiary amine functionalities, are often investigated for their potential as catalysts, surfactants, or ligands due to their bifunctional nature. The long-chain dodecyl groups may impart surface-active properties or influence solubility in non-polar media. Researchers value this structural motif for creating novel functional materials or as an intermediate in sophisticated chemical synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheets and handle this compound using appropriate laboratory practices.

Properties

CAS No.

58293-43-9

Molecular Formula

C29H62N2O

Molecular Weight

454.8 g/mol

IUPAC Name

1,3-bis[dodecyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C29H62N2O/c1-5-7-9-11-13-15-17-19-21-23-25-30(3)27-29(32)28-31(4)26-24-22-20-18-16-14-12-10-8-6-2/h29,32H,5-28H2,1-4H3

InChI Key

ZYNJAJILKDMHLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CC(CN(C)CCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[dodecyl(methyl)amino]propan-2-ol typically involves the reaction of dodecylamine with epichlorohydrin, followed by the addition of methylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reaction of dodecylamine with epichlorohydrin to form an intermediate.

    Step 2: Addition of methylamine to the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[dodecyl(methyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary or tertiary amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

1,3-Bis[dodecyl(methyl)amino]propan-2-ol is a surfactant compound with a wide array of applications across various scientific and industrial fields, owing to its amphiphilic nature, which arises from its long hydrophobic dodecyl chains and a polar hydroxyl group.

Scientific Research Applications

Interaction studies that involve this compound typically focus on its behavior in biological systems and its interactions with membranes. Research indicates that it may interact with lipid bilayers, affecting membrane fluidity and permeability. Such interactions are crucial for understanding its potential therapeutic applications and safety profiles.

Data Table: Comparison with Structurally Similar Compounds

Compound NameStructureKey Features
1,3-Bis[(1-methylethyl)amino]propan-2-olContains isopropyl groups instead of dodecylMore soluble in organic solvents; used as a small molecule drug candidate
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanolShorter alkyl chains; dimethyl substitutionHigher water solubility; used primarily in polyurethane catalysis
1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-olContains pyridine ringsExhibits different biological activities due to aromatic nature
This compoundLong hydrophobic chains combined with polar functional groupsEnhances its surfactant properties and makes it suitable for diverse applications where both hydrophobic and hydrophilic interactions are advantageous

Mechanism of Action

The mechanism of action of 1,3-Bis[dodecyl(methyl)amino]propan-2-ol involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.

Comparison with Similar Compounds

Pyridyl/Picolyl-Substituted Derivatives

Examples :

  • 1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (HL1): Used in metal-organic frameworks (MOFs) due to strong metal-coordinating pyridyl groups. Forms complexes with Cu(II), exhibiting distorted square planar geometry .
  • N,N,N’,N’-Tetrakis[(6-methyl-2-pyridyl)methyl]-1,3-diaminopropan-2-ol (Me4tpdpH): Demonstrates catalytic activity in oxidation reactions, mimicking copper enzyme active sites .

Comparison :

  • Coordination Ability: Pyridyl/picolyl groups enhance metal-binding efficiency, unlike the target compound’s dodecyl(methyl)amino groups, which prioritize hydrophobicity over coordination .
  • Solubility : Pyridyl derivatives are polar and water-soluble, whereas the target compound’s long alkyl chains reduce polarity, favoring organic solvents .
  • Applications : Pyridyl analogs excel in MOFs and catalysis; the target compound may instead serve as a surfactant or phase-transfer agent .

Aryloxy-Substituted Derivatives

Example :

  • 1,3-Bis(aryloxy)propan-2-ol Derivatives: Synthesized via epichlorohydrin-phenol reactions, these compounds exhibit antileishmanial activity influenced by electronic and hydrophobic aryloxy substituents .

Comparison :

  • Biological Activity: Aryloxy groups enable π-π stacking and hydrogen bonding, critical for bioactivity. The target compound’s alkylamino groups lack aromaticity, likely reducing direct biological efficacy .
  • Synthesis: Both classes use nucleophilic substitution, but the target compound requires alkylamines instead of phenols .

Schiff Base Derivatives

Examples :

  • 1,3-Bis[(E)-(4-dimethylaminobenzylidene)amino]propan-2-ol (BDP): Forms hydrogen-bonded polymeric frameworks and shows solvent-dependent tautomerism .
  • Carbazole-Based Schiff Bases : Exhibit acetylcholinesterase inhibitory activity, with electronic properties modulated by substituents .

Comparison :

  • Tautomerism & Solvent Effects: Schiff bases undergo keto-enol tautomerism influenced by solvent polarity (e.g., S1 excitation energy ranges from 3.391 eV in DMSO to 3.440 eV in CCl4) . The target compound lacks conjugated imine bonds, minimizing tautomeric behavior.
  • Applications : Schiff bases are used in sensing and biomedicine; the target compound’s surfactant properties may favor industrial applications .

Surfactant-like Compounds

Example :

  • Dodecyl Hydrogen Sulfate-1-[bis(2-hydroxypropyl)amino]propan-1-ol: A surfactant with a sulfate head group and hydroxypropylamino tail, used in detergents and emulsifiers .

Comparison :

  • Hydrophobicity: Both compounds have dodecyl chains, but the target compound’s tertiary amino groups (logP ≈ 0.65 inferred from analogs) offer weaker polarity than sulfate groups, enhancing lipid solubility .
  • Functionality: The sulfate group in analogs enables ionic interactions, while the target compound’s amino groups may facilitate pH-dependent solubility .

Data Table: Structural and Functional Comparison

Compound Class Example Substituents Molecular Weight (g/mol) Key Properties Applications References
Target Compound Dodecyl(methyl)amino ~500 (estimated) High hydrophobicity, basicity Surfactants, phase transfer
Pyridyl Derivatives Pyridin-2-ylmethyl ~450–600 Strong metal coordination, polar MOFs, catalysis
Aryloxy Derivatives 4-Chlorophenoxy ~300–400 Bioactive, π-π interactions Antileishmanial agents
Schiff Bases 4-Dimethylaminobenzylidene ~350–450 Tautomerism, conjugated systems Enzyme inhibition, sensors
Surfactant Analogs Dodecyl sulfate ~400–500 Ionic head, amphiphilic Detergents, emulsifiers

Research Findings and Implications

  • Metal Coordination : Pyridyl/picolyl derivatives form stable Cu(II) complexes (e.g., Cu₂(I)(OH₂)(Cl)₃·2H₂O with triclinic P1 symmetry) . The target compound’s alkyl groups likely hinder such coordination.
  • Biological Activity : Aryloxy and Schiff base derivatives rely on aromaticity for bioactivity; the target compound’s alkyl chains may limit direct therapeutic use but enhance membrane permeability .
  • Solvent Interactions : Schiff bases exhibit solvent-dependent excited states (e.g., S1 energy varies by 0.049 eV across solvents), while the target compound’s properties are less solvent-sensitive .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis[dodecyl(methyl)amino]propan-2-ol, and how can reaction efficiency be optimized?

  • Methodology : The compound’s structure suggests a nucleophilic substitution strategy. React propan-2-ol derivatives (e.g., epichlorohydrin) with dodecyl(methyl)amine under alkaline conditions. Optimize molar ratios (e.g., 1:2.2 for amine:epoxide) and temperature (60–80°C) to minimize diastereomer formation. Monitor progress via thin-layer chromatography (TLC) with iodine staining . Post-synthesis, purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. How can the purity of this compound be validated in a research setting?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and evaporative light scattering detection (ELSD). Compare retention times against a reference standard. For impurities, employ mass spectrometry (MS) to detect byproducts like residual amines or incomplete substitution intermediates. Quantify purity using area normalization (>98% for most applications) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation. Store in airtight containers under nitrogen to prevent oxidation. Follow spill management protocols: absorb with inert material (vermiculite) and dispose as hazardous waste. Reference safety data sheets (SDS) for analogous amino alcohols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant efficiency data for this compound?

  • Methodology : Discrepancies may arise from aggregation behavior. Characterize critical micelle concentration (CMC) via surface tension measurements (Du Noüy ring method) under controlled pH and ionic strength. Compare with structurally similar surfactants (e.g., TIPA-lauryl sulfate ). Use dynamic light scattering (DLS) to assess micelle size distribution and explain variability in literature .

Q. What advanced spectroscopic techniques are suitable for characterizing the stereochemistry of this compound?

  • Methodology : Employ nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm spatial proximity of dodecyl chains. For chiral centers, use chiral HPLC with a cellulose-based column and polarimetric detection. Computational modeling (DFT) can predict optimized geometries and compare with experimental data .

Q. How can degradation products of this compound be identified under oxidative conditions?

  • Methodology : Subject the compound to accelerated oxidation (H₂O₂/UV light). Analyze via LC-MS/MS to detect aldehydes or carboxylic acid derivatives. Use EPA ACToR toxicology databases to cross-reference potential toxic degradation pathways .

Q. What computational approaches predict the environmental fate of this compound?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (log Kow). Validate with experimental soil adsorption studies (OECD 106 guidelines) .

Key Notes

  • For impurity profiling, use LGC or Combi-Blocks reference standards .
  • Structural analogs (e.g., TIPA-lauryl sulfate ) provide methodological guidance when direct data is limited.

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